

Techniques for Measuring Rilematovir Concentration in Biological Samples

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Compound of Interest		
Compound Name:	Rilematovir	
Cat. No.:	B608233	Get Quote

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

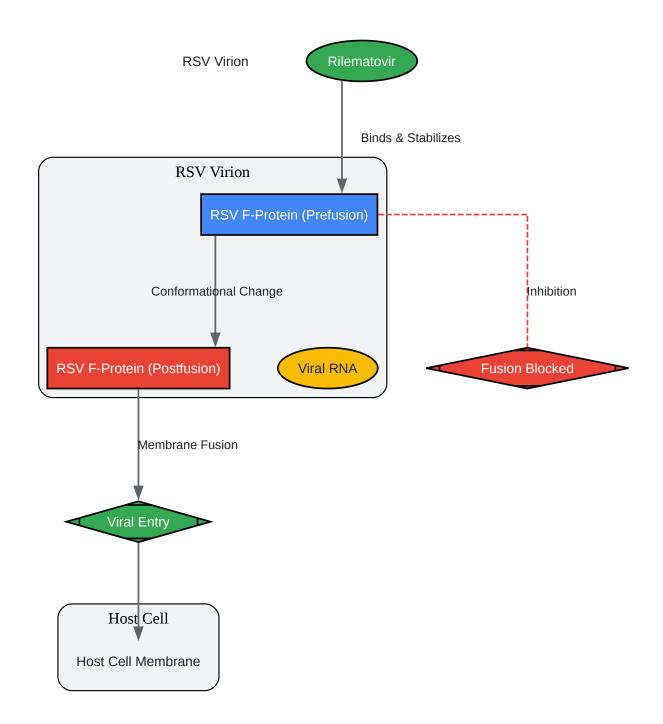
Introduction

Rilematovir (JNJ-53718678) is an investigational, orally administered small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It demonstrates antiviral activity by binding to the F protein, which prevents the fusion of the virus with the host cell membrane, thereby inhibiting viral entry.[1][3] Accurate quantification of Rilematovir in biological matrices is crucial for pharmacokinetic (PK) studies, dose-finding, and assessing the relationship between drug exposure and antiviral efficacy in clinical trials. This document provides detailed protocols and application notes for the measurement of Rilematovir concentrations in biological samples, primarily focusing on liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the industry standard for small-molecule bioanalysis.

Mechanism of Action

Rilematovir targets the RSV F protein, a critical component for viral entry into host cells. The F protein mediates the fusion of the viral envelope with the host cell membrane. By binding to this protein, **Rilematovir** stabilizes it in its prefusion conformation, preventing the conformational changes necessary for membrane fusion. This mechanism effectively blocks the virus from entering the cell and initiating replication.





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Caption: Rilematovir's Mechanism of Action.



Analytical Techniques for Quantification

While various methods can be employed for drug quantification, LC-MS/MS offers the best sensitivity, selectivity, and dynamic range for measuring **Rilematovir** in complex biological matrices like plasma.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalysis of **Rilematovir**. This technique involves three main steps:

- Sample Preparation: Extraction of Rilematovir from the biological matrix and removal of interfering substances.
- Chromatographic Separation: Separation of the analyte from remaining matrix components using high-performance liquid chromatography (HPLC).
- Mass Spectrometric Detection: Ionization of the analyte and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of **Rilematovir** observed in clinical studies. These values are typically determined using validated bioanalytical methods like the one described below.

Table 1: Pharmacokinetic Parameters of **Rilematovir** in Hospitalized Infants (Day 7)[1]

Cohort	Age Group	Dose	AUC (ng·hr/mL)
1	≥6 to ≤24 months	9 mg/kg	35,840
2	≥3 to <6 months	6 mg/kg	34,980
3	>1 to <3 months	5 mg/kg	39,627

AUC24h: Area under the plasma concentration-time curve over 24 hours.



Table 2: Representative LC-MS/MS Method Validation Parameters

This table presents typical validation parameters for an LC-MS/MS assay for a small-molecule drug in human plasma, based on methods for other antiviral agents.[4][5][6][7]

Parameter	Specification
Linearity Range	1 - 2000 ng/mL
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Intra-day Accuracy (%Bias)	± 15%
Inter-day Accuracy (%Bias)	± 15%
Matrix Effect	85 - 115%
Recovery	Consistent and reproducible

Experimental Protocols

Protocol 1: Rilematovir Quantification in Human Plasma using LC-MS/MS

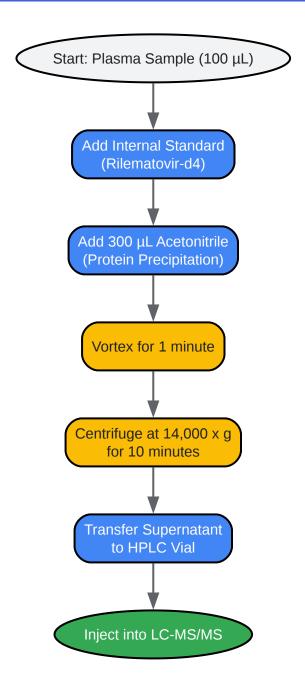
This protocol describes a representative method for the extraction and quantification of **Rilematovir** from human plasma. An isotopically labeled internal standard (IS) of **Rilematovir** is highly recommended for optimal accuracy and precision.

- 1. Materials and Reagents
- Human plasma (K2EDTA)
- Rilematovir reference standard
- Rilematovir isotopically labeled internal standard (e.g., Rilematovir-d4)



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- HPLC vials with inserts
- 2. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for extracting **Rilematovir** from plasma.[8]
- Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- Pipette 100 μL of plasma into the appropriately labeled tubes.
- Add 10 μL of the internal standard working solution (e.g., 100 ng/mL of Rilematovir-d4 in 50:50 acetonitrile:water) to all tubes except for the blank matrix.
- Add 300 μL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate plasma proteins.
- Vortex each tube for 1 minute to ensure thorough mixing.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 200 μL of the clear supernatant to an HPLC vial with an insert.
- The samples are now ready for injection into the LC-MS/MS system.





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Caption: Sample Preparation Workflow.

- 3. LC-MS/MS Instrumentation and Conditions
- LC System: Shimadzu Nexera or equivalent
- Mass Spectrometer: Sciex API 6500+ or equivalent
- Analytical Column: Zorbax Eclipse C18 (or equivalent), 2.1 x 50 mm, 3.5 μm



• Mobile Phase A: 0.1% Formic Acid in Water

• Mobile Phase B: 0.1% Formic Acid in Acetonitrile

• Flow Rate: 0.5 mL/min

• Injection Volume: 5 μL

• Column Temperature: 40°C

Table 3: HPLC Gradient

Time (min)	% Mobile Phase B
0.00	10
0.50	10
2.50	95
3.50	95
3.51	10
5.00	10

4. Mass Spectrometer Conditions

• Ionization Mode: Electrospray Ionization (ESI), Positive

• Scan Type: Multiple Reaction Monitoring (MRM)

• Ion Spray Voltage: 4500 V

• Temperature: 550°C

• Curtain Gas: 35 psi

• Collision Gas: Medium



Table 4: Representative MRM Transitions

Analyte	Q1 Mass (m/z)	Q3 Mass (m/z)	Dwell Time (ms)	DP (V)	CE (V)
Rilematovir	[Parent Ion]	[Fragment Ion]	100	[Optimized]	[Optimized]
Rilematovir- d4 (IS)	[Parent+4]	[Fragment Ion]	100	[Optimized]	[Optimized]

(Note: Specific mass transitions (Q1/Q3), declustering potential (DP), and collision energy (CE) must be optimized empirically by infusing the pure reference standard.)

- 5. Data Analysis and Quantification
- Integrate the chromatographic peaks for **Rilematovir** and its internal standard.
- Calculate the peak area ratio (Rilematovir peak area / IS peak area).
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration
 of the calibration standards.
- Use a weighted $(1/x^2)$ linear regression to fit the calibration curve.
- Determine the concentration of **Rilematovir** in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method outlined provides a robust and sensitive framework for the quantification of **Rilematovir** in biological samples. Proper validation of the assay is essential to ensure data reliability for clinical and preclinical studies. This protocol, combined with the summarized pharmacokinetic data, serves as a comprehensive resource for professionals involved in the development of **Rilematovir** and other antiviral therapeutics.



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